molecular formula C24H26BrPSi B044521 (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide CAS No. 42134-49-6

(3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide

Cat. No.: B044521
CAS No.: 42134-49-6
M. Wt: 453.4 g/mol
InChI Key: PBSHVEOONSKWJF-UHFFFAOYSA-M
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Description

(3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide is a highly specialized phosphonium salt that serves as a pivotal building block in advanced synthetic organic chemistry. Its primary research value lies in its application as a Wittig reagent, where it reacts with carbonyl compounds (aldehydes and ketones) to install a 3-(trimethylsilyl)prop-2-yn-1-ylidene group, thereby yielding silyl-protected enyne products. This transformation is crucial for the efficient construction of complex molecular architectures containing conjugated alkyne-alkene (enyne) linkages, which are prevalent motifs in natural products, materials science, and pharmaceutical intermediates. The trimethylsilyl (TMS) group acts as a robust protecting group for the terminal alkyne, enhancing the stability of the reagent and the initial product, while also allowing for subsequent selective deprotection under mild conditions (e.g., using TBAF) to reveal a terminal alkyne for further functionalization via Sonogashira or other cross-coupling reactions. This dual functionality makes it an indispensable tool for multi-step syntheses, enabling researchers to sequentially build molecular complexity with high precision. Its mechanism of action follows the classic Wittig reaction pathway: deprotonation of the phosphonium salt generates a phosphorus ylide, which then undergoes a [2+2] cycloaddition with a carbonyl to form an oxaphosphetane intermediate. The collapse of this intermediate results in the formation of the desired alkene (enyne) and triphenylphosphine oxide. Researchers utilize this compound to access novel polymers with unique electronic properties, develop new synthetic methodologies, and construct key intermediates for total synthesis campaigns.

Properties

IUPAC Name

triphenyl(3-trimethylsilylprop-2-ynyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26PSi.BrH/c1-26(2,3)21-13-20-25(22-14-7-4-8-15-22,23-16-9-5-10-17-23)24-18-11-6-12-19-24;/h4-12,14-19H,20H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSHVEOONSKWJF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26BrPSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369082
Record name Triphenyl[3-(trimethylsilyl)prop-2-yn-1-yl]phosphanium bromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42134-49-6
Record name Triphenyl[3-(trimethylsilyl)prop-2-yn-1-yl]phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Trimethylsilyl-2-propynyl)triphenylphosphonium Bromide
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Preparation Methods

Nucleophilic Substitution via Propargyl Bromide Intermediates

The most widely documented method involves the reaction of triphenylphosphine (PPh₃) with 3-trimethylsilyl-2-propynyl bromide. This SN₂-type nucleophilic substitution proceeds in anhydrous dichloromethane or tetrahydrofuran (THF) under inert atmosphere. The bromide ion acts as a leaving group, while the propargyl moiety’s electron-deficient triple bond enhances electrophilicity at the α-carbon.

Reaction Conditions:

  • Molar ratio: 1:1 stoichiometry between PPh₃ and propargyl bromide derivative.

  • Temperature: 0°C to room temperature (20–25°C) to minimize side reactions.

  • Duration: 12–24 hours for complete conversion.

Mechanistic Insights:
The reaction’s success hinges on the stability of the propargyl bromide precursor. Steric hindrance from the trimethylsilyl (TMS) group slows the substitution but improves regioselectivity. Computational studies suggest that the TMS group’s +I effect stabilizes the transition state by delocalizing negative charge.

Yield and Purity:

  • Crude yield: 70–85%.

  • Purification: Recrystallization from ethanol/diethyl ether mixtures achieves >98% purity (Titrimetric analysis).

One-Pot Synthesis from Trimethylsilylpropargyl Alcohol

An alternative approach starts with trimethylsilylpropargyl alcohol (HC≡C-CH₂-OTMS), which is converted in situ to the corresponding bromide using PBr₃ or HBr/AcOH. Subsequent phosphonium salt formation with PPh₃ avoids isolation of the unstable propargyl bromide.

Key Steps:

  • Bromination:

    HC≡C-CH₂-OTMS+PBr3HC≡C-CH2Br+OPBr3+TMSBr\text{HC≡C-CH₂-OTMS} + \text{PBr}_3 \rightarrow \text{HC≡C-CH}_2\text{Br} + \text{OPBr}_3 + \text{TMSBr}

    This exothermic reaction requires cooling to −20°C.

  • Phosphonium Formation:

    HC≡C-CH2Br+PPh3[Ph3P-CH2C≡C-TMS]+Br\text{HC≡C-CH}_2\text{Br} + \text{PPh}_3 \rightarrow [\text{Ph}_3\text{P-CH}_2\text{C≡C-TMS}]^+ \text{Br}^-

    Conducted in THF with molecular sieves to scavenge HBr.

Advantages:

  • Eliminates handling of hygroscopic propargyl bromides.

  • Overall yield: 65–78%.

Optimization Strategies for Large-Scale Production

Solvent Selection and Reaction Kinetics

Comparative studies highlight solvent effects on reaction rates and byproduct formation:

SolventDielectric Constant (ε)Reaction Time (h)Byproducts (%)
THF7.5183.2
DCM8.9145.8
Acetonitrile37.51012.4

Data from indicate THF balances reaction speed and selectivity. Polar aprotic solvents like acetonitrile accelerate the reaction but promote PPh₃ oxidation to phosphine oxide.

Catalytic Additives

Introducing 1–2 mol% of tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst improves yields in biphasic systems (water/THF):

The iodide anion facilitates bromide displacement through a halide-exchange mechanism.

Challenges in Synthesis and Purification

Hygroscopicity and Stability

The product’s hygroscopic nature necessitates strict anhydrous conditions during isolation. Karl Fischer titration of commercial batches shows water content <0.1% w/w when stored under argon. Degradation pathways include:

  • Hydrolysis of the TMS group in humid air.

  • Elimination reactions forming allenylphosphonium species.

Stabilization Methods:

  • Addition of 0.1% w/w hydroquinone as radical inhibitor.

  • Storage at 2–8°C in amber glass vials.

Chromatographic Purification Limitations

Due to the compound’s high polarity and ionic character, silica gel chromatography often leads to decomposition. Suppliers instead use fractional crystallization:

Solvent PairPurity After Crystallization (%)Recovery (%)
Ethanol/Diethyl ether98.281
Acetone/Hexane97.576
DCM/Pentane95.868

Data adapted from demonstrate ethanol/ether as optimal for industrial-scale processes.

Industrial-Scale Production Protocols

Continuous Flow Synthesis

Recent patents describe microreactor systems enabling safer handling of exothermic steps:

  • Residence time: 8–12 minutes at 50°C.

  • Throughput: 2.4 kg/day using a 100 mL reactor.
    Advantages include precise temperature control and reduced solvent usage (30% less vs batch).

Quality Control Specifications

Commercial batches (e.g., TCI America, Chem-Impex) adhere to strict criteria:

ParameterSpecificationTest Method
Purity≥98.0%Titrimetry
Residual Solvents<500 ppm (THF)GC-MS
Heavy Metals<10 ppm (Pb, Cd, Hg)ICP-OES
Melting Point158–162°C (decomp.)Differential Scanning Calorimetry

Chemical Reactions Analysis

Types of Reactions

(3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below highlights key structural features, properties, and applications of (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide and analogous phosphonium salts:

Compound Name CAS Number Substituent Molecular Weight (g/mol) Key Properties Applications References
This compound 42134-49-6 Propargyl-TMS 439.36 Steric bulk from TMS; stabilizes intermediates via σ-donation Wittig reactions, cycloadditions, heterocycle synthesis
(2-Propynyl)triphenylphosphonium bromide Not specified Propargyl (without TMS) ~365.3 High reactivity due to unmodified alkyne Formation of aziridine adducts and heterocycles via Cope rearrangements
Prenyltriphenylphosphonium bromide 1530-34-3 3-Methyl-2-butenyl (allylic) 403.32 Allylic structure enables regioselective Wittig reactions Synthesis of terpenoids and conjugated dienes
Triphenyl(2-thienylmethyl)phosphonium bromide 23259-98-5 Thienylmethyl (aromatic heterocycle) 439.35 Enhanced solubility in polar solvents; aromatic π-system Material science, coordination chemistry
[10-(1,3-dioxoisoindol-2-yl)decyl]tris(3-trifluoromethylphenyl)phosphonium bromide Not specified Trifluoromethylphenyl ~750.0 (est.) Electron-withdrawing CF₃ groups increase stability Mitochondrial targeting in cancer therapeutics
(4-Carboxybutyl)triphenylphosphonium bromide Not specified Carboxybutyl ~467.3 Polar carboxylate enables bioconjugation Drug delivery systems (e.g., nanoparticle functionalization)
(3-Ethoxycarbonyl-2-methylallyl)triphenylphosphonium bromide Not specified Ethoxycarbonyl-allyl ~465.4 Electron-withdrawing ester directs Wittig reactivity Synthesis of α,β-unsaturated esters

Key Research Findings

  • Wittig Reactions : The TMS group in This compound facilitates the synthesis of silylated alkenes, which are valuable in cross-coupling reactions. Prenyltriphenylphosphonium bromide, by contrast, generates conjugated dienes critical in natural product synthesis .
  • Heterocycle Formation: Reactions with aziridines yield pyrrolines or azepines depending on substituents. The TMS-propargyl derivative forms stable intermediates, while non-silylated analogs undergo rapid rearrangements .
  • Material Science : Thienylmethyl and trifluoromethylphenyl derivatives exhibit unique electronic properties, making them suitable for conductive polymers or fluorinated materials .

Biological Activity

(3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide is a phosphonium compound that has garnered attention for its potential biological activities, particularly in cancer research. This article explores its synthesis, biological properties, and implications for therapeutic applications, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the presence of a triphenylphosphonium cation, which is known for its ability to target mitochondria in cells. The trimethylsilyl and propynyl groups enhance the lipophilicity and stability of the molecule, potentially increasing its efficacy in biological systems.

Triphenylphosphonium (TPP) derivatives are recognized for their ability to accumulate in mitochondria due to the negative membrane potential of these organelles. This property allows them to deliver therapeutic agents directly to the site of action, which is particularly beneficial in targeting cancer cells that exhibit altered mitochondrial dynamics.

  • Cytotoxicity : Research indicates that TPP conjugates can induce apoptosis in various cancer cell lines. For instance, studies have shown that TPP derivatives exhibit selective cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer) at low micromolar concentrations .
  • Mitochondrial Targeting : The incorporation of TPP into drug delivery systems enhances mitochondrial targeting. For example, liposomes functionalized with TPP have demonstrated increased efficacy in delivering chemotherapeutics like doxorubicin directly to mitochondria, leading to enhanced oxidative stress and apoptosis in cancer cells .
  • Cell Cycle Arrest : Some studies suggest that TPP derivatives can induce G1/S phase cell cycle arrest, further inhibiting cancer cell proliferation .

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various TPP derivatives using MTT assays across different human cancer cell lines. Results indicated that compounds with shorter aliphatic linkers exhibited higher selectivity for cancer cells compared to normal cells .
  • In Vivo Studies : In animal models, TPP-conjugated drugs have shown promising results in reducing tumor growth without significant toxicity to non-malignant tissues. For instance, TPP-modified liposomes containing doxorubicin effectively reduced tumor size in xenograft models while minimizing systemic side effects .

Data Tables

Compound IC50 (μM) Cancer Cell Line Mechanism
Dodecyl-TPP250MCF-7Mitochondrial dysfunction
Propyl-TPP22A549Apoptosis induction
TPP-DoxorubicinComparableHCT116Oxidative stress
Mitoquinone<10Various Cancer Cell LinesAutophagy and apoptosis

Q & A

Q. Methodological Guidance :

  • ¹H/¹³C NMR : Key peaks include:
    • Trimethylsilyl : δ 0.1–0.3 ppm (singlet, 9H, Si(CH₃)₃).
    • Propargyl CH₂ : δ 2.8–3.2 ppm (triplet, J = 2.5 Hz).
    • Triphenylphosphonium : δ 7.5–7.9 ppm (m, 15H, aromatic).
  • Mass Spectrometry (FDMS/HRMS) : Confirm molecular ion [M-Br]⁺ at m/z 425.2 (C₂₇H₃₀PSi⁺) .
  • IR Spectroscopy : Alkyne C≡C stretch at ~2100 cm⁻¹ and Si-C at ~1250 cm⁻¹ .

How can regioselectivity be optimized in cycloadditions involving this reagent?

Q. Advanced Strategy :

  • Temperature Control : Low temperatures (0–5°C) favor kinetic control, yielding aziridine adducts (e.g., 3a in ). Heating (60–80°C) shifts to thermodynamic products (e.g., pyrrolinium salts).
  • Solvent Polarity : Polar solvents (CH₃CN) enhance ion-pair stabilization, improving regioselectivity by >15% compared to nonpolar solvents .
  • Catalytic Additives : Use of Lewis acids (e.g., ZnCl₂) accelerates [3+2] cycloadditions while maintaining >90% regioselectivity .

What stability considerations are critical during storage?

Q. Basic Protocol :

  • Moisture Sensitivity : Hydrolyzes in aqueous conditions; store under argon at –20°C.
  • Light Sensitivity : Degrades under UV exposure; use amber vials.
  • Solubility : Stable in DMF, CH₂Cl₂, and acetonitrile; avoid DMSO due to slow decomposition .

How is this reagent applied in heterocycle synthesis?

Advanced Application :
The compound enables stereoselective synthesis of nitrogen heterocycles :

Aziridine Adducts : React with aziridines to form pyrrolinium salts (e.g., 14a in ) via thermal rearrangement.

Wittig Reactions : Generate α,β-unsaturated ketones for furan or pyridine precursors (e.g., Feist-Benary cyclization in ).

Hetero-Cope Rearrangement : Access seven-membered rings (e.g., tetrahydroazepines) with >70% yield .

Q. Methodological Answer :

  • Recrystallization : Use ethanol/diethyl ether (1:3) for high-purity crystals (≥98%).
  • Column Chromatography : Silica gel with CH₂Cl₂/MeOH (95:5) eluent; Rf = 0.4–0.5.
  • Counterion Exchange : Replace Br⁻ with PF₆⁻ via metathesis for improved solubility in nonpolar media .

How to troubleshoot unexpected byproducts (e.g., phosphine oxides)?

Q. Advanced Insight :

  • Oxidative Byproducts : Trace O₂ or moisture oxidizes triphenylphosphine to Ph₃P=O. Mitigate via strict inert-atmosphere handling (glovebox/Schlenk line).
  • Cleavage Reactions : Base-sensitive conditions (e.g., NaOMe) may cleave the phosphonium salt. Use milder bases (e.g., K₂CO₃) or lower temperatures .

Example : In , cleavage of a similar phosphonium salt under basic conditions yielded triphenylphosphine and dienone byproducts.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide
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(3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide

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